Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate
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Overview
Description
Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino propane-2-sulfinate moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for Boc deprotection , and oxidizing agents such as hydrogen peroxide for oxidation reactions. The conditions for these reactions vary, but they often involve mild temperatures and controlled pH levels.
Major Products
The major products formed from these reactions include sulfonates, sulfides, and free amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate has a wide range of applications in scientific research:
Biology: The compound can be used in peptide synthesis as a protected amino acid derivative.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate involves the reactivity of the sulfinate group and the Boc-protected amine. The Boc group provides stability and protection during synthetic processes, while the sulfinate group can participate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is unique due to its combination of a Boc-protected amine and a sulfinate group. This dual functionality allows for versatile applications in organic synthesis and chemical research, making it a valuable compound in various fields.
Properties
Molecular Formula |
C8H16NNaO4S |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
sodium;1-[(2-methylpropan-2-yl)oxycarbonylamino]propane-2-sulfinate |
InChI |
InChI=1S/C8H17NO4S.Na/c1-6(14(11)12)5-9-7(10)13-8(2,3)4;/h6H,5H2,1-4H3,(H,9,10)(H,11,12);/q;+1/p-1 |
InChI Key |
JPKQHDQVRHTSLM-UHFFFAOYSA-M |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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